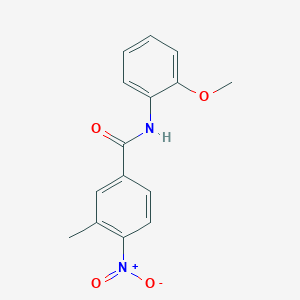

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide

Description

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBTKAPBGEXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: N-(2-methoxyphenyl)-3-methyl-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methoxyaniline and 3-methyl-4-nitrobenzoic acid.

Scientific Research Applications

Biological Activities

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide exhibits several biological activities that make it a compound of interest in pharmaceutical research.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Its structural similarity to other nitrobenzamide derivatives, which have shown efficacy against various cancer cell lines, indicates potential for further investigation in oncology .

- Inhibition of Enzymatic Activity : Similar compounds in the benzamide family have been reported to inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can enhance the effectiveness of certain chemotherapeutic agents, making N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide a candidate for combination therapies .

Synthesis and Derivative Development

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide can be achieved through various methods, often involving the modification of existing benzamide structures.

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution reactions where a nitro group is introduced at the para position of the benzene ring. The presence of the methoxy group is crucial as it enhances the electrophilic character of the ring, facilitating further reactions .

- Derivatives : Research into derivatives of this compound has revealed enhanced biological activities. For instance, modifications to the nitro group or variations in the methoxy substituent can lead to improved solubility and bioavailability, which are critical for therapeutic applications .

Therapeutic Applications

The potential therapeutic applications of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide are promising, particularly in the context of cancer treatment and neurological disorders.

- Cancer Therapy : Given its structural characteristics and biological activity, this compound could be developed into a novel anticancer agent. Its ability to inhibit DNA repair mechanisms may render cancer cells more susceptible to conventional therapies .

- Neuroprotective Effects : Some benzamide derivatives have shown protective effects against neurodegenerative diseases by preventing neuronal cell death. N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide could potentially be explored for such neuroprotective properties due to its ability to modulate enzymatic pathways involved in neurodegeneration .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A study on related benzamide compounds indicated significant reductions in tumor growth in animal models when used in conjunction with established chemotherapy agents. This suggests that N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide could enhance treatment efficacy when combined with other drugs .

- Case Study 2 : Research focused on neuroprotective effects demonstrated that certain benzamide derivatives could mitigate symptoms of Parkinson's disease by preserving dopamine levels in experimental models. This opens avenues for investigating N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide's potential role in similar therapeutic contexts .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-3-methyl-4-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

N-(2-methoxyphenyl)-3-methyl-4-chlorobenzamide: A derivative with a chloro group instead of a nitro group.

N-(2-methoxyphenyl)-3-methyl-4-hydroxybenzamide: A derivative with a hydroxy group instead of a nitro group.

Uniqueness: N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Formula : C₁₄H₁₃N₂O₄

- Molecular Weight : 255.26 g/mol

- Structure : The compound features a nitro group, a methoxy group, and an amide bond, which are critical for its biological interactions.

The biological activity of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the amide bond allows for hydrogen bonding with biological macromolecules, modulating enzyme or receptor activity .

1. Antimicrobial Activity

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide has demonstrated significant antimicrobial properties. It has been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the nitro group enhances its lipophilicity, which is crucial for penetrating bacterial membranes .

2. Antidiabetic Effects

Recent studies have shown that derivatives of benzamides exhibit antidiabetic activity by inhibiting α-glucosidase and α-amylase. N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide was found to have varying degrees of inhibitory effects on these enzymes, suggesting its potential as a therapeutic agent in managing diabetes .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aromatic rings and the substitution patterns significantly influence the biological activity of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide. For instance:

- Nitro Group : Enhances antimicrobial activity.

- Methoxy Group : Increases lipophilicity and bioavailability.

- Amide Bond : Facilitates interaction with target proteins through hydrogen bonding .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various nitro-substituted benzamides, N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide exhibited higher efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. The compound's mechanism involved disrupting bacterial cell wall synthesis and function .

Case Study 2: Antidiabetic Activity

A series of experiments assessed the α-glucosidase inhibitory activity of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide. Results indicated a concentration-dependent inhibition, with the compound showing promise as a lead molecule for developing new antidiabetic agents .

Table 1: Biological Activities of N-(2-Methoxyphenyl)-3-Methyl-4-Nitrobenzamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.